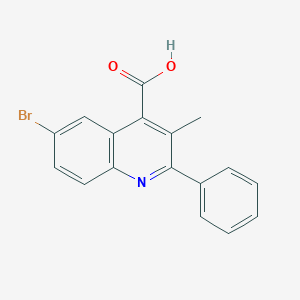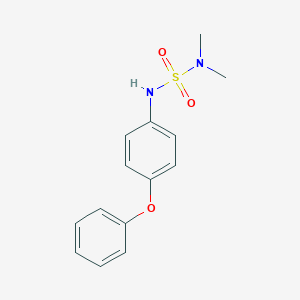
N,N-Dimethyl-N'-(4-phenoxyphenyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPPS is a white crystalline powder that was first synthesized in the early 2000s by researchers at the University of California, San Diego. It is a sulfamide-based compound that contains a phenoxyphenyl group, which gives it its unique chemical properties. DPPS has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Applications De Recherche Scientifique
DPPS has been extensively studied for its potential applications in various scientific fields. In particular, it has been shown to exhibit promising anti-inflammatory and antitumor effects. It has also been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Mécanisme D'action
The exact mechanism of action of DPPS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. DPPS has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
DPPS has been shown to exhibit a wide range of biochemical and physiological effects. In particular, it has been shown to reduce inflammation and tumor growth in various animal models. It has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus. DPPS has been shown to have low toxicity in animal models, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPPS is its wide range of potential applications in various scientific fields. It has been shown to exhibit promising anti-inflammatory, antitumor, and antiviral effects, making it a potentially valuable tool for researchers in these areas. However, one limitation of DPPS is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on DPPS. One area of interest is the development of more effective synthesis methods for producing DPPS. Another area of interest is the further investigation of its potential applications in various scientific fields, including anti-inflammatory, antitumor, and antiviral research. Additionally, more research is needed to fully understand the mechanism of action of DPPS and its potential side effects.
Méthodes De Synthèse
The synthesis of DPPS involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-phenoxyaniline, followed by treatment with sulfur trioxide. The resulting product is then purified using recrystallization to obtain pure DPPS.
Propriétés
Numéro CAS |
23419-78-5 |
|---|---|
Nom du produit |
N,N-Dimethyl-N'-(4-phenoxyphenyl)sulfamide |
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
1-(dimethylsulfamoylamino)-4-phenoxybenzene |
InChI |
InChI=1S/C14H16N2O3S/c1-16(2)20(17,18)15-12-8-10-14(11-9-12)19-13-6-4-3-5-7-13/h3-11,15H,1-2H3 |
Clé InChI |
ZUTCAWUIARGHSF-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
SMILES canonique |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Autres numéros CAS |
23419-78-5 |
Synonymes |
U 25030 U-25030 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



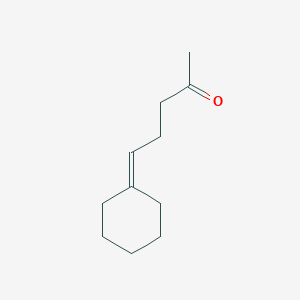
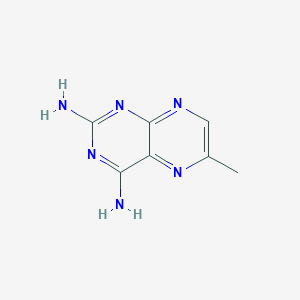
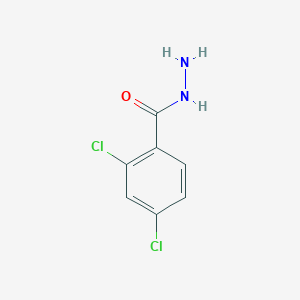
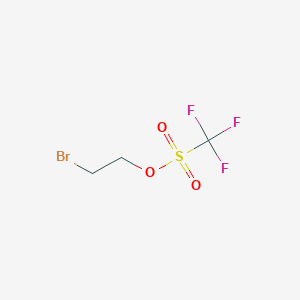

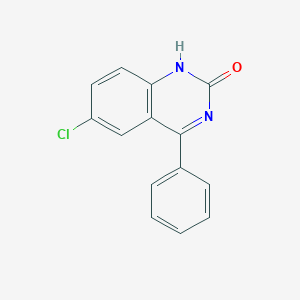
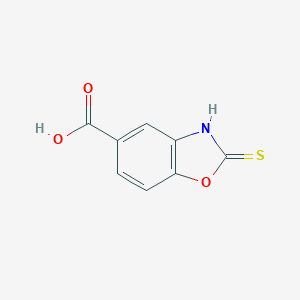
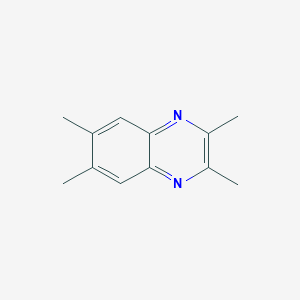
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)
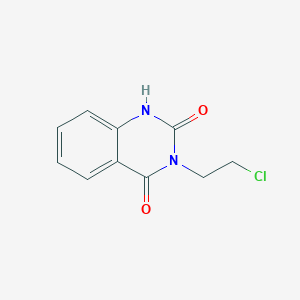
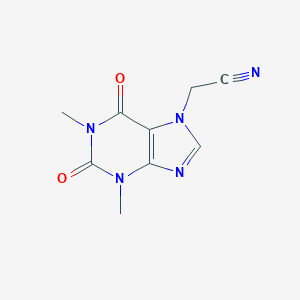
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)
